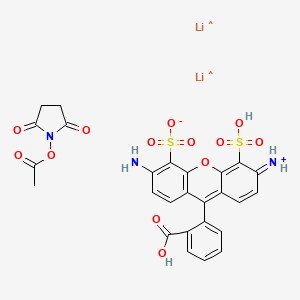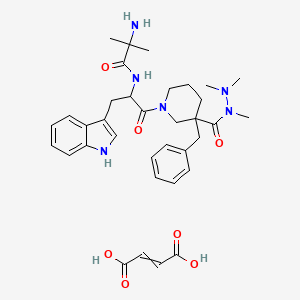
PROTAC AR Degrader-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC AR Degrader-4 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the androgen receptor (AR). This compound is part of a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly significant in the treatment of prostate cancer, where androgen receptor signaling plays a crucial role in disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC AR Degrader-4 involves the conjugation of an androgen receptor ligand, a linker, and an E3 ubiquitin ligase ligand. The process typically starts with the synthesis of the individual components:
Androgen Receptor Ligand: This is often derived from known AR antagonists like enzalutamide.
Linker: A flexible linker is synthesized to connect the AR ligand and the E3 ligase ligand.
E3 Ligase Ligand: This is usually a ligand for the von Hippel-Lindau (VHL) E3 ligase or other suitable ligases.
The final step involves the coupling of these components under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC and crystallization .
Chemical Reactions Analysis
Types of Reactions
PROTAC AR Degrader-4 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the AR ligand or E3 ligase ligand sites.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the linker and the final coupling step.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
The major product of these reactions is the fully assembled this compound, which is then purified to remove any side products or unreacted starting materials .
Scientific Research Applications
PROTAC AR Degrader-4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Primarily used in cancer research, particularly for prostate cancer, to degrade androgen receptors and inhibit tumor growth.
Mechanism of Action
PROTAC AR Degrader-4 exerts its effects by forming a ternary complex with the androgen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor disrupts its signaling pathway, thereby inhibiting the growth of prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PROTAC AR Degrader-4 is unique due to its high specificity and potency in degrading the androgen receptor. Unlike traditional AR antagonists, it does not merely inhibit the receptor but actively degrades it, offering a more effective therapeutic strategy for prostate cancer .
Properties
Molecular Formula |
C43H67N3O9 |
|---|---|
Molecular Weight |
770.0 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C43H67N3O9/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-/m0/s1 |
InChI Key |
YNDJPWSVYYRNTJ-MEXKHVBFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)


![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
